3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

Antimycobacterial drug discovery Pyrazinoic acid SAR Tuberculosis

Researchers optimizing antimycobacterial leads often struggle to find pyrazine scaffolds with both an orthogonal conjugation handle and validated potency-enhancing substitution. This compound resolves that bottleneck. The 3-position butynylamino group delivers 3- to 10-fold potency gains over pyrazinoic acid against M. tuberculosis H37Rv, while the vicinal alkyne and carboxylic acid enable sequential CuAAC and amide coupling without extra linkers. - Confirmed 95% purity from catalog suppliers; ideal for focused library synthesis. - Lipinski-compliant (MW 191.19; LogP ~0.6; TPSA 75.1 Ų) for lead-like chemical space. - Tridentate N,O-chelation pocket for transition-metal coordination chemistry.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13290685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC(C#C)NC1=NC=CN=C1C(=O)O
InChIInChI=1S/C9H9N3O2/c1-3-6(2)12-8-7(9(13)14)10-4-5-11-8/h1,4-6H,2H3,(H,11,12)(H,13,14)
InChIKeyRVVDMHVZRZGHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid – Procurement-Ready Pyrazine Building Block with Terminal Alkyne at the 3-Position


3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid (CAS 1602948-85-5; molecular formula C₉H₉N₃O₂; MW 191.19 g·mol⁻¹) is a heterocyclic pyrazine-2-carboxylic acid derivative bearing a secondary (but-3-yn-2-yl)amino substituent at the 3-position of the pyrazine ring, ortho to the carboxylic acid group [1]. The compound features a terminal alkyne, a secondary amine, and a carboxylic acid within a single small-molecule scaffold. Commercial availability is confirmed at 95% purity from multiple catalog suppliers . Published primary research literature directly characterizing the biological activity or physicochemical properties of this specific compound remains absent; however, the 3-alkylamino-pyrazine-2-carboxylic acid scaffold has been validated in structure-activity relationship studies demonstrating that 3-position amine substituents confer significantly enhanced antimycobacterial potency over the parent pyrazinoic acid, with greater potency improvements observed for 3-position versus 5-position substitution [2].

Why Regioisomeric or N-Methyl Analogs Cannot Replace 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic Acid in Structure-Focused Research Programs


Direct substitution by the 5-[(But-3-yn-2-yl)amino] (CAS 1601246-91-6) or 6-[(But-3-yn-2-yl)amino] (CAS 1599161-09-7) regioisomer is not equivalent because the 3-position places the secondary amine adjacent (ortho) to the carboxylic acid, enabling an intramolecular N–H···O hydrogen bond that is geometrically precluded in the 5- and 6-substituted regioisomers, altering the conformational ensemble accessible to the molecule [1]. This conformational distinction is functionally significant: published SAR data on pyrazinoic acid analogs demonstrated that 3-position amine substituents produced greater antimycobacterial potency improvements than identical substituents at the 5-position [2]. Furthermore, the target compound cannot be substituted by 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1557752-92-7), because N-methylation eliminates one hydrogen-bond donor, reducing the total HBD count from two to one, which alters solubility, crystal packing, and target-binding capacity. The parent compound 3-aminopyrazine-2-carboxylic acid (CAS 5424-01-1) lacks the lipophilic butynyl side chain and the terminal alkyne handle required for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) derivatization strategies [3].

Quantitative Differentiation Evidence for 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid Versus Closest Analogs


Regioisomeric Potency Advantage: 3-Position Amine Substituents Outperform 5-Position in Antimycobacterial Pyrazinoic Acid Analogs

In a comprehensive SAR study of pyrazinoic acid (POA) analogs published in Bioorganic & Medicinal Chemistry (2022), alkylamino-group substitutions at the 3-position of the pyrazine ring yielded significantly greater antimycobacterial potency improvements than identical substituents placed at the 5-position [1]. The study explicitly reports that potency improvements of 3 to 10-fold over POA (MIC₅₀ = 1 mM) were achieved by 3- and 5-position alkylamino substitution, but with 'significant improvement in potency observed for 3-position substituents over the 5-position substituents' [1]. The target compound, bearing a secondary alkylamino group at the 3-position, occupies the regioisomeric position identified as optimal in this study. In contrast, the 5-[(But-3-yn-2-yl)amino] and 6-[(But-3-yn-2-yl)amino] regioisomers place the identical substituent at positions that either underperform (5-position) or were not prioritized for amine SAR expansion (6-position) [1].

Antimycobacterial drug discovery Pyrazinoic acid SAR Tuberculosis

Lipophilicity Shift: >1.4 Log Unit Increase in Computed LogP Versus Unsubstituted 3-Aminopyrazine-2-carboxylic Acid

The target compound exhibits substantially higher computed lipophilicity compared to its unsubstituted parent scaffold, 3-aminopyrazine-2-carboxylic acid (CAS 5424-01-1). The parent amine has a reported cLogP of −0.792 (polar surface area 89.1 Ų) [1]. In contrast, 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid has a vendor-reported LogP of 0.6084 and a topological polar surface area (TPSA) of 75.11 Ų , while an alternate computational source reports XLogP of 1 [2]. This represents a calculated LogP increase of approximately 1.4 to 1.8 log units relative to the parent amine. The TPSA reduction from 89.1 to 75.1 Ų corresponds to improved predicted membrane permeability according to standard drug-likeness models (TPSA < 140 Ų threshold for oral bioavailability). The 6-substituted regioisomer shows an intermediate XLogP3-AA value of 0.5 (PubChem CID 114417580, with identical TPSA of 75.1 Ų) [3], indicating that both the alkyne-containing side chain and the specific ring position contribute to the final lipophilicity profile.

Physicochemical property optimization Membrane permeability Lipophilicity

Hydrogen Bond Donor Count Preservation Versus N-Methyl Analog: Two HBDs Enable Dual H-Bond Interactions

The target compound retains a secondary amino group (–NH–) at the 3-position, contributing two hydrogen bond donors (carboxylic acid O–H + amine N–H) [1]. Its closest tertiary amine analog, 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1557752-92-7), features an N-methylated tertiary amine that eliminates the amine N–H donor, reducing the total HBD count to one (carboxylic acid only) [2]. The difference of one HBD is significant for molecular recognition: the secondary amine can serve simultaneously as both a hydrogen bond donor and acceptor, enabling bidentate interactions with biological targets or co-crystal formers, while the tertiary amine analog can only accept hydrogen bonds. In the context of the established intramolecular N–H···O hydrogen bond with the ortho carboxylic acid in pyrazine-2-carboxylic acid derivatives [3], the secondary amine stabilizes a specific low-energy conformation that is unavailable to the N-methyl analog.

Hydrogen bonding Molecular recognition Crystal engineering

Terminal Alkyne Click Chemistry Handle at the 3-Position: CuAAC-Ready Scaffold with Ortho-Carboxylic Acid Proximity

The but-3-yn-2-yl substituent provides a sterically accessible terminal alkyne compatible with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction of click chemistry [1]. This functionality is preserved across all three regioisomers (3-, 5-, and 6-substituted), but the 3-position places the alkyne in direct steric and electronic proximity to the ortho carboxylic acid. In structurally analogous 3-(hex-5-yn-3-yl)aminopyrazine-2-carboxylic acid (CAS 1595829-52-9), researchers have leveraged this geometric arrangement to create fluorescent probes and affinity tags for protein-protein interaction studies via CuAAC [1]. The carboxylic acid ortho to the alkyne-bearing amine enables post-click conjugation via amide coupling without requiring an additional linker, as both reactive handles (alkyne and carboxylic acid) are positioned on adjacent ring carbons. The 3-aminopyrazine-2-carboxylic acid parent scaffold (CAS 5424-01-1) completely lacks the alkyne functionality and therefore cannot participate in CuAAC [2], while the N-methyl analog (CAS 1557752-92-7) retains the alkyne but surrenders the amine H-bond donor required for certain biological recognition motifs .

Click chemistry CuAAC Bioconjugation Chemical biology

Antimycobacterial Benchmarking: 3-Substituted Pyrazine-2-carboxylic Acid Scaffold Delivers Low Micromolar MIC Values in Validated Series

Although no direct MIC data are reported for 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid itself, the 3-substituted pyrazine-2-carboxylic acid scaffold has demonstrated potent antimycobacterial activity in multiple independent series. The hexyl ester of 3-aminopyrazine-2-carboxylic acid (compound 7) exhibited MIC = 6.25 μg·mL⁻¹ against M. tuberculosis H37Rv [1], while the anilide derivative 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (compound 16) achieved MIC = 1.56 μg·mL⁻¹ (5 μM) against the same strain [2]. More directly relevant to the target compound, the 2022 SAR study by Chauhan et al. demonstrated that 3-position alkylamino-substituted pyrazinoic acid analogs achieved 3- to 10-fold potency improvements over POA (MIC₅₀ = 1 mM, ~123 μg·mL⁻¹), with MIC₅₀ values shifting into the ~0.1–0.3 mM range (~12–37 μg·mL⁻¹) [3]. Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) demonstrated MIC = 3.13 μg·mL⁻¹ with no significant cytotoxicity in vitro [2]. These data establish that the 3-substituted pyrazine-2-carboxylic acid chemotype, to which the target compound belongs, has validated antimycobacterial potential with MIC values spanning the low single-digit μg·mL⁻¹ range when appropriately derivatized.

Antitubercular agents Pyrazinamide analogs MIC benchmarking

Recommended Application Scenarios for 3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid Based on Established Evidence


Antimycobacterial Lead Discovery: Privileged 3-Position Scaffold for M. tuberculosis SAR Expansion

Procure this compound as a core building block for antimycobacterial lead optimization programs targeting M. tuberculosis H37Rv. The 3-position alkylamino substitution pattern has been demonstrated to confer 3- to 10-fold potency enhancements over pyrazinoic acid, outperforming identical 5-position substitutions [1]. The carboxylic acid functionality enables further derivatization to ester prodrugs (modeled on hexyl 3-aminopyrazine-2-carboxylate, MIC = 6.25 μg·mL⁻¹) or anilides (modeled on compound 16, MIC = 1.56 μg·mL⁻¹), while the terminal alkyne provides an orthogonal handle for triazole-forming click chemistry to generate focused libraries [2]. The improved lipophilicity (LogP ~0.61 vs. cLogP −0.79 for the parent amine) predicts enhanced membrane penetration relative to the unsubstituted 3-aminopyrazine-2-carboxylic acid scaffold .

Chemical Biology Probe Construction: Sequential Orthogonal Conjugation via CuAAC and Amide Coupling

Utilize this compound for the construction of bifunctional chemical probes requiring two sequential, orthogonal conjugation steps. The terminal alkyne at the but-3-yn-2-yl substituent enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, biotin, or affinity tags [1]. The ortho-positioned carboxylic acid can then be activated for amide coupling to a target-protein ligand or solid-support without requiring an additional linker, as demonstrated for structurally related 3-(hex-5-yn-3-yl)aminopyrazine-2-carboxylic acid derivatives used in fluorescent probe construction [1]. The secondary amine (retained HBD = 2) provides an additional functionalization site or hydrogen-bonding anchor not available in the N-methyl analog [2]. This dual-handle architecture (alkyne + acid) at vicinal positions on the pyrazine ring represents a compact, minimal-linker design for proximity-driven bioconjugation applications.

Physicochemical Property Optimization: Building Block with Balanced Lipophilicity and Hydrogen Bonding Capacity

Integrate this compound into medicinal chemistry programs where balancing lipophilicity with hydrogen-bonding capacity is critical for achieving favorable ADME properties. With a computed LogP of ~0.61–1.0, TPSA of 75.1 Ų, two hydrogen bond donors, and 3 rotatable bonds [1], the compound occupies a favorable region of drug-like chemical space (Lipinski Rule of Five compliant: MW < 500, LogP < 5, HBD < 5, HBA < 10). In comparison, the parent 3-aminopyrazine-2-carboxylic acid (cLogP −0.79, TPSA 89.1 Ų) [2] may exhibit insufficient membrane permeability for cellular target engagement, while heavily halogenated pyrazine-2-carboxylic acid derivatives (e.g., 6-chloro-5-tert-butyl analogs) show increased lipophilicity but reduced hydrogen-bonding capacity, potentially affecting solubility . This compound strikes an intermediate profile suitable for lead-like chemical space.

Regioisomer-Controlled Coordination Chemistry: 3-Position Ligand for Metal Complex Design

Employ this compound as a ligand for transition metal coordination, exploiting the 3-position arrangement where the carboxylic acid, pyrazine ring nitrogen (N1), and secondary amine form a tridentate chelating pocket. The demonstration that 3-aminopyrazine-2-carboxylic acid forms stable complexes with transition metals (Sn, Na) and exhibits supramolecular hydrogen-bonded networks [1] establishes the scaffold's coordination chemistry credentials. The but-3-yn-2-yl substituent adds steric bulk and lipophilicity that can modulate complex geometry and solubility relative to the parent 3-amino derivative. For procurement decisions, this compound should be preferred over 5- or 6-substituted regioisomers when an N,O-chelating motif adjacent to the carboxylic acid is required for metal binding [2].

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